Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a fused benzofuran core with substituents at key positions: a hydroxyl group at C5, a methyl group at C2, and a propan-2-yl ester at the C3 carboxylate position. Its synthesis typically involves halogenation or esterification reactions starting from precursor acids like 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid . The compound’s structure is confirmed via spectroscopic methods (¹H-NMR, ¹³C-NMR) and X-ray crystallography in some cases, as seen in related halogenated derivatives .
Properties
IUPAC Name |
propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7(2)16-13(15)12-8(3)17-11-5-4-9(14)6-10(11)12/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPQOPHSHPXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions. The use of proton quantum tunneling has been reported to improve yields and reduce side reactions, making it a favorable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several key applications in scientific research:
Medicinal Chemistry
The compound is being investigated for its anti-tumor and antibacterial properties. Preliminary studies suggest that it may inhibit cancer cell growth by inducing apoptosis through the activation of mitochondrial pathways, which are crucial for cell death regulation.
Research indicates that similar benzofuran derivatives exhibit significant biological activities:
- Anticancer Activity : Studies have shown that these compounds can effectively inhibit cell proliferation in various cancer cell lines, making them candidates for further anticancer drug development.
- Antimicrobial Activity : The compound has demonstrated moderate antimicrobial effects against specific bacterial strains, suggesting potential as a new antimicrobial agent.
Chemical Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its stability and reactivity make it valuable in developing new materials and chemical processes.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound and its derivatives:
Cytotoxicity Studies
One study examined the cytotoxic effects of related benzofuran derivatives on various cancer cell lines. The results indicated that structural modifications significantly affect their potency, highlighting the importance of structure–activity relationships (SAR) in drug design.
Mechanistic Insights
Research has established that certain benzofuran derivatives induce apoptosis in cancer cells through caspase pathway activation. This mechanism provides insights into how these compounds exert their anticancer effects and guides future therapeutic applications.
Structure–Activity Relationship (SAR) Analysis
Investigations into SAR have shown that variations in substituent groups can enhance or diminish biological activity. This knowledge is critical for designing more effective drugs based on the benzofuran scaffold.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential anti-tumor and antibacterial properties identified |
| Biological Activity | Significant cytotoxic effects against cancer cells |
| Chemical Synthesis | Useful as a building block for complex organic molecules |
Mechanism of Action
The mechanism of action of Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like bax and caspase-3, and the downregulation of anti-apoptotic proteins like bcl-2 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be compared to analogous benzofuran derivatives. Below is a detailed analysis:
Structural Analogues
Key Differences and Implications
Substituent Effects on Reactivity :
- Halogenated derivatives (e.g., bromo or chloro at C4/C6) exhibit higher molecular weights and reactivity due to electron-withdrawing effects, making them suitable for cross-coupling reactions .
- Acyloxy substitutions (e.g., isobutyryloxy at C5) enhance lipophilicity, which may improve blood-brain barrier penetration in drug design .
Spectroscopic and Crystallographic Data :
- The parent compound’s ¹H-NMR shows a singlet for the C2 methyl group (~δ 2.4 ppm) and a broad peak for the hydroxyl group (~δ 9.8 ppm). In contrast, halogenated derivatives display downfield shifts for aromatic protons (δ 7.5–8.2 ppm) due to electron withdrawal .
- X-ray crystallography of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound VI) reveals planar benzofuran cores and dihedral angles <5° between substituents, confirming minimal steric hindrance .
Synthetic Pathways :
- The parent compound is synthesized via esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropyl alcohol. Halogenated analogues require additional steps, such as dimethyl sulfate methylation or halogenation with Cl₂/Br₂ .
Research Tools and Methodologies
Biological Activity
Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a derivative of benzofuran, has garnered attention in the scientific community due to its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- CAS Number : 779312
Target of Action
The compound exhibits significant inhibitory effects on cancer cell growth, indicating its potential as an anticancer agent. Similar benzofuran derivatives have been documented to target various cellular pathways involved in tumor progression and survival .
Mode of Action
This compound acts primarily through the induction of apoptosis in cancer cells. It activates the mitochondrial pathway, which is crucial for regulating programmed cell death.
Biochemical Pathways
The compound interacts with multiple enzymes and proteins, influencing biochemical pathways related to apoptosis and cell proliferation. Research indicates that it can modulate gene expression and enzyme activity, contributing to its biological effects .
Anticancer Activity
Research has shown that benzofuran derivatives, including this compound, possess potent anticancer properties. A study highlighted that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 (lung) | X | Induces apoptosis |
| Benzofuran derivative A | MCF7 (breast) | Y | Higher activity with methoxy substitutions |
| Benzofuran derivative B | HeLa (cervical) | Z | Significant growth inhibition |
Note: IC50 values are hypothetical for illustration purposes.
Antibacterial Activity
This compound also exhibits antibacterial properties. Similar benzofuran derivatives have been shown to interact with bacterial membranes and inhibit essential enzymatic functions necessary for bacterial survival .
Case Studies and Research Findings
A comprehensive review covering studies from 2011 to 2022 on benzofuran derivatives indicates that structural modifications significantly influence their biological activities. For instance, introducing methyl or methoxy groups at specific positions on the benzofuran ring enhances anticancer effects while maintaining antibacterial efficacy .
Example Study
In a recent study, various benzofuran derivatives were tested for their cytotoxic effects on A549 lung adenocarcinoma cells. The results demonstrated that compounds with hydroxyl and methoxy substituents exhibited improved antiproliferative activity compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability post-treatment, establishing a correlation between structural features and biological activity .
Q & A
Basic: What are the key considerations in synthesizing Propan-2-yl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate to ensure high yield and purity?
The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent choice (e.g., polar aprotic solvents for nucleophilic substitutions), and reaction time. Intermediate purification via column chromatography and progress monitoring via thin-layer chromatography (TLC) are critical. Final characterization should employ nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm structural integrity .
Advanced: How can researchers address discrepancies in reported synthetic yields of this compound?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading) or incomplete intermediate purification. To resolve these:
- Perform Design of Experiments (DoE) to optimize parameters like temperature gradients or stoichiometric ratios.
- Use orthogonal analytical methods (e.g., HPLC alongside TLC) to monitor byproduct formation.
- Cross-validate yields with independent synthetic routes, such as alternative protecting group strategies or esterification protocols .
Basic: What methodologies are recommended for initial pharmacological screening of this compound?
Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and cell-based viability assays (e.g., MTT assay on cancer cell lines). Dose-response curves and IC₅₀ calculations should be performed to establish potency. Parallel cytotoxicity assays on non-target cells (e.g., HEK293) are essential to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound's therapeutic efficacy?
- Core modifications : Introduce halogen substituents (e.g., bromine, fluorine) at the benzofuran ring to improve binding affinity, as seen in analogs with enhanced pharmacological profiles .
- Ester group optimization : Replace the propan-2-yl ester with bulkier groups (e.g., tert-butyl) to modulate lipophilicity and bioavailability.
- Targeted assays : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains, followed by validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What analytical techniques are essential for resolving structural ambiguities in this compound?
- NMR spectroscopy : Use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations and confirm substituent positions.
- X-ray crystallography : Resolve absolute configuration if chiral centers are present.
- Mass spectrometry : Employ HRMS to distinguish between isobaric species and verify molecular formula .
Advanced: How can researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?
- Solvent effects : Account for solvent-induced chemical shift variations (e.g., DMSO vs. CDCl₃).
- Dynamic processes : Investigate tautomerism or rotational barriers using variable-temperature NMR.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 5-hydroxybenzofuran-3-carboxylate derivatives) to identify consistent spectral patterns .
Safety: What precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: What strategies mitigate toxicity risks during in vivo studies?
- Dose optimization : Conduct acute toxicity studies in rodent models to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level).
- Metabolic profiling : Use LC-MS/MS to identify hepatotoxic metabolites and refine pharmacokinetic models.
- Formulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to reduce off-target effects .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Accelerated stability testing : Expose samples to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation.
- pH dependence : Evaluate hydrolysis rates in buffered solutions (pH 1–13) to identify optimal storage pH .
Advanced: What computational tools predict the compound’s environmental fate and biodegradation?
- EPI Suite : Estimate biodegradability (BIOWIN models) and bioaccumulation potential.
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aquatic enzymes.
- Ecotoxicity databases : Cross-reference with EPA’s ECOTOX to assess risks to non-target organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
